molecular formula C8H13F2NO4 B6199965 3,3-difluoroazepane, oxalic acid CAS No. 2680529-21-7

3,3-difluoroazepane, oxalic acid

Cat. No.: B6199965
CAS No.: 2680529-21-7
M. Wt: 225.2
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Description

3,3-Difluoroazepane is a seven-membered nitrogen-containing ring (azepane) with two fluorine atoms attached to the third carbon atom. This fluorination enhances its lipophilicity and stability, making it a valuable scaffold in medicinal chemistry.

Oxalic Acid (C₂H₂O₄) is a simple dicarboxylic acid with two carboxylic acid groups, contributing to its strong acidity (pKa₁ = 1.25, pKa₂ = 4.14). It occurs naturally in plants and fungi and has industrial applications in metal cleaning and as a reducing agent. Its biological roles include modulating enzyme activity and forming insoluble salts (e.g., calcium oxalate), which can influence toxicity and nutrient absorption .

The compound 3,3-difluoroazepane, oxalic acid (CHFNO, MW 225.2 g/mol) combines these two components, featuring the fluorinated azepane ring conjugated with oxalic acid’s carboxylic acid moieties.

Properties

CAS No.

2680529-21-7

Molecular Formula

C8H13F2NO4

Molecular Weight

225.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoroazepane, oxalic acid typically involves the reaction of 3,3-difluoroazepane with oxalic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a catalyst like sulfuric acid to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoroazepane, oxalic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroazepane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives .

Scientific Research Applications

3,3-Difluoroazepane, oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-difluoroazepane, oxalic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of 3,3-Difluoroazepane
Compound Name Key Features Biological/Chemical Impact
3,3-Difluoroazepane Lacks oxalic acid moiety; retains fluorinated azepane ring. Reduced acidity compared to the hybrid; primarily used in ligand design for enzyme targets .
tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate Pyrrolidine ring (5-membered) with fluorines; tert-butyl ester group. Higher structural rigidity may limit binding flexibility compared to azepane derivatives .
3-Fluorooxolane-3-carboxylic acid Fluorinated oxolane (tetrahydrofuran) with carboxylic acid. Smaller ring size and oxygen atom alter electronic properties and solubility .

Key Findings :

  • Fluorination in azepane derivatives increases lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., azepane itself) .
  • Seven-membered rings (azepane) provide greater conformational flexibility than five-membered (pyrrolidine) or six-membered (piperidine) analogues, enhancing interactions with diverse biological targets .
Oxalic Acid Derivatives
Compound Name Key Features Biological/Chemical Impact
3-(4-Fluorophenyl)-3-oxopropanoic acid Fluorophenyl group attached to oxopropanoic acid. Fluorine enhances electron-withdrawing effects, increasing acidity and enzyme inhibition potential .
Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane Spirocyclic structure with trifluoromethyl group. Trifluoromethyl group boosts lipophilicity and binding affinity to hydrophobic enzyme pockets .
Calcium Oxalate Insoluble salt formed by oxalic acid and calcium. Implicated in kidney stone formation; contrasts with soluble oxalic acid’s role in chelation .

Key Findings :

  • Substituting oxalic acid’s hydrogen atoms with fluorinated or aromatic groups (e.g., trifluoromethyl, difluorophenyl) enhances target specificity and bioavailability .
Combined Structure Comparisons

The hybrid 3,3-difluoroazepane, oxalic acid merges the fluorinated azepane’s stability with oxalic acid’s acidity. Compared to similar hybrids:

  • tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate: Lacks carboxylic acid groups, reducing its capacity for ionic interactions in biological systems .

Key Uniqueness :

  • The dual functionality of 3,3-difluoroazepane (fluorine-driven lipophilicity) and oxalic acid (acidic chelation) enables multitarget engagement, such as simultaneous enzyme inhibition and metal ion sequestration .

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